molecular formula C13H16O3S B8287632 Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate

Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate

Cat. No.: B8287632
M. Wt: 252.33 g/mol
InChI Key: LIRBMIBOPPUZRW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate: is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a propylsulfanyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate typically involves the esterification of [4-(2-Oxo-propylsulfanyl)-phenyl]-acetic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical reactions.

Medicine: For example, sulfoxide and sulfone derivatives are known for their anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its ester functionality, which imparts pleasant aromas.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, facilitating its binding and subsequent biological activity. The sulfanyl group can undergo oxidation-reduction reactions, which can modulate the compound’s activity and stability .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity smell, used in flavorings.

    Ethyl benzoate: An ester with a floral fragrance, used in perfumes.

Uniqueness: What sets Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate apart from these similar compounds is its unique combination of functional groups. The presence of both an oxo group and a sulfanyl group allows for a wider range of chemical reactions and applications, making it a more versatile compound in various fields .

Properties

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

ethyl 2-[4-(2-oxopropylsulfanyl)phenyl]acetate

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)8-11-4-6-12(7-5-11)17-9-10(2)14/h4-7H,3,8-9H2,1-2H3

InChI Key

LIRBMIBOPPUZRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-mercaptophenyl)-acetic acid ethyl ester (10 g, 0.051 mol) in 150 mL of acetone is added potassium carbonate (anhydrous, 8.51 g, 0.061 mol) at 0° C., followed by dropwise addition of chloroacetone (5 mL, 0.061 mol) in 10 mL of acetone at 0° C. The reaction is then maintained at RT for 2 h. The reaction is filtered and the filtrate is concentrated under vacuum. The residue thus obtained is diluted with 15 mL of water and extracted with ethyl acetate (2×50 mL). The organic layer is then washed with water and brine, dried over sodium sulfate, filtered and evaporated under vacuum to give [4-(2-oxo-propylsulfanyl)-phenyl]-acetic acid ethyl ester as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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